molecular formula C16H16N2O3S2 B5807623 N-[2-(methylsulfanyl)phenyl]-2-[(4-nitrobenzyl)sulfanyl]acetamide CAS No. 708242-46-0

N-[2-(methylsulfanyl)phenyl]-2-[(4-nitrobenzyl)sulfanyl]acetamide

Cat. No.: B5807623
CAS No.: 708242-46-0
M. Wt: 348.4 g/mol
InChI Key: NMWZBBCYTADASH-UHFFFAOYSA-N
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Description

N-[2-(methylsulfanyl)phenyl]-2-[(4-nitrobenzyl)sulfanyl]acetamide is an organic compound with the molecular formula C16H16N2O3S2 It is characterized by the presence of both methylsulfanyl and nitrobenzyl groups attached to an acetamide backbone

Preparation Methods

The synthesis of N-[2-(methylsulfanyl)phenyl]-2-[(4-nitrobenzyl)sulfanyl]acetamide typically involves the reaction of 2-(methylsulfanyl)aniline with 4-nitrobenzyl chloride in the presence of a base, followed by acylation with acetic anhydride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product yield .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods might include continuous flow reactions and the use of automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

N-[2-(methylsulfanyl)phenyl]-2-[(4-nitrobenzyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields .

Scientific Research Applications

N-[2-(methylsulfanyl)phenyl]-2-[(4-nitrobenzyl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for studies in drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a precursor for the synthesis of pharmaceuticals with antimicrobial or anti-inflammatory properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-[2-(methylsulfanyl)phenyl]-2-[(4-nitrobenzyl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the nitro and sulfanyl groups allows it to participate in redox reactions and form covalent bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to N-[2-(methylsulfanyl)phenyl]-2-[(4-nitrobenzyl)sulfanyl]acetamide include:

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c1-22-15-5-3-2-4-14(15)17-16(19)11-23-10-12-6-8-13(9-7-12)18(20)21/h2-9H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWZBBCYTADASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101169557
Record name N-[2-(Methylthio)phenyl]-2-[[(4-nitrophenyl)methyl]thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101169557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708242-46-0
Record name N-[2-(Methylthio)phenyl]-2-[[(4-nitrophenyl)methyl]thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=708242-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(Methylthio)phenyl]-2-[[(4-nitrophenyl)methyl]thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101169557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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